5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid is a compound that combines the structural features of indazole and isoxazole. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring, while isoxazole is a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid typically involves the formation of the indazole and isoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indazole ring can be synthesized by reacting hydrazine with ortho-substituted benzenes, while the isoxazole ring can be formed via the cyclization of nitrile oxides with alkenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: Its potential as an enzyme inhibitor also opens up possibilities for its use in drug development, particularly for diseases where enzyme inhibition is a therapeutic strategy.
Mechanism of Action
The mechanism of action of 5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, which is beneficial in treating gout and hyperuricemia . Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Indol-5-yl)isoxazole-3-carboxylic acid: This compound is structurally similar but has the indole ring instead of the indazole ring.
Indazole-3-carboxylic acid: This compound contains the indazole ring but lacks the isoxazole moiety.
Uniqueness
5-(1H-Indazol-7-yl)isoxazole-3-carboxylic acid is unique due to the combination of the indazole and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile scaffold for drug development.
Properties
Molecular Formula |
C11H7N3O3 |
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Molecular Weight |
229.19 g/mol |
IUPAC Name |
5-(1H-indazol-7-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)8-4-9(17-14-8)7-3-1-2-6-5-12-13-10(6)7/h1-5H,(H,12,13)(H,15,16) |
InChI Key |
LWFFITLZOSEELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=NO3)C(=O)O)NN=C2 |
Origin of Product |
United States |
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